molecular formula C21H26N2O2 B4817203 2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4817203
M. Wt: 338.4 g/mol
InChI Key: YGQKVOZHAFUUJQ-UHFFFAOYSA-N
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Description

2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is a complex organic compound that belongs to the class of phenoxy and piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of 2-isopropylphenol with an appropriate halogenating agent (e.g., bromine) to form 2-isopropylphenyl bromide.

    Nucleophilic substitution: The reaction of 2-isopropylphenyl bromide with sodium phenoxide to form 2-(2-isopropylphenoxy)phenol.

    Formation of the piperazine intermediate: The reaction of 4-phenylpiperazine with an appropriate acylating agent (e.g., acetyl chloride) to form 1-(4-phenylpiperazino)ethanone.

    Coupling reaction: The final step involves the coupling of 2-(2-isopropylphenoxy)phenol with 1-(4-phenylpiperazino)ethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antipsychotic effects.

    Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds or as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
  • 2-(2-ETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
  • 2-(2-TERT-BUTYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Uniqueness

2-(2-ISOPROPYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct pharmacological properties compared to similar compounds with different substituents on the phenoxy ring.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(2-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(2)19-10-6-7-11-20(19)25-16-21(24)23-14-12-22(13-15-23)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQKVOZHAFUUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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